molecular formula C13H19FO8 B017965 Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside CAS No. 32934-08-0

Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside

Cat. No.: B017965
CAS No.: 32934-08-0
M. Wt: 322.28 g/mol
InChI Key: DMXZHMAFWXQZAQ-SJHCENCUSA-N
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Description

Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside is a synthetic carbohydrate derivative widely used in biomedical research. This compound is known for its role as a building block in the synthesis of carbohydrate-based drugs targeting diseases such as cancer, diabetes, and viral infections.

Preparation Methods

The synthesis of Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside involves multiple steps. One common method starts with the acetylation of D-galactose derivatives, followed by fluorination. The reaction conditions typically involve the use of acetic anhydride and a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside undergoes several types of chemical reactions:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents like sodium azide or thiols.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form aldehydes or carboxylic acids and reduction to form alcohols.

Common reagents used in these reactions include acetic anhydride, DAST, sodium azide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside is utilized in various scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex carbohydrate molecules.

    Biology: The compound is used in studies involving glycosylation processes and carbohydrate-protein interactions.

    Medicine: It is a key intermediate in the development of carbohydrate-based drugs for treating cancer, diabetes, and viral infections.

    Industry: The compound is employed in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside involves its incorporation into carbohydrate-based drugs. These drugs often target specific enzymes or receptors involved in disease pathways. The fluorine atom in the compound enhances its stability and bioavailability, making it more effective in therapeutic applications.

Comparison with Similar Compounds

Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Similar compounds include:

    Methyl 2,3,6-Tri-O-acetyl-4-deoxy-alpha-D-galactopyranoside: Lacks the fluorine atom, resulting in different reactivity and stability.

    Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-chloro-alpha-D-galactopyranoside: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and chemical behavior.

These comparisons highlight the unique attributes of this compound, particularly its enhanced stability and effectiveness in drug development.

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-4,5-diacetyloxy-3-fluoro-6-methoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO8/c1-6(15)19-5-9-10(14)11(20-7(2)16)12(21-8(3)17)13(18-4)22-9/h9-13H,5H2,1-4H3/t9-,10+,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXZHMAFWXQZAQ-SJHCENCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472533
Record name Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32934-08-0
Record name Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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